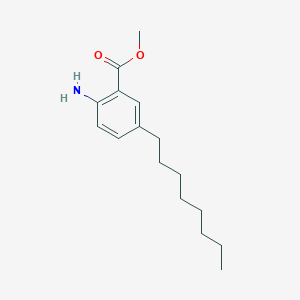
5-bromo-N-tritylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-tritylpyridin-2-amine is a chemical compound with the molecular formula C24H19BrN2 and a molecular weight of 415.33 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position and a trityl group attached to the nitrogen atom at the 2-position of the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-tritylpyridin-2-amine can be achieved through a multi-step reaction process. One common method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, 1,4-dioxane as a solvent, and sodium carbonate as a base. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
5-bromo-N-tritylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Coupling Reactions: Reagents for coupling reactions include arylboronic acids, palladium catalysts, and bases such as sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .
科学的研究の応用
5-bromo-N-tritylpyridin-2-amine has several scientific research applications, including:
Biology: It can be used in the study of biological processes involving pyridine derivatives, such as enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-bromo-N-tritylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trityl group and bromine atom may play a role in modulating the compound’s binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: This compound is structurally similar to 5-bromo-N-tritylpyridin-2-amine but lacks the trityl group.
5-Bromo-2-methylpyridin-3-amine: Another similar compound, used as a starting material in the synthesis of pyridine derivatives through Suzuki cross-coupling reactions.
Uniqueness
The presence of the trityl group in this compound distinguishes it from other similar compounds.
特性
分子式 |
C24H19BrN2 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
5-bromo-N-tritylpyridin-2-amine |
InChI |
InChI=1S/C24H19BrN2/c25-22-16-17-23(26-18-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,26,27) |
InChIキー |
RPCZSANYADJNLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


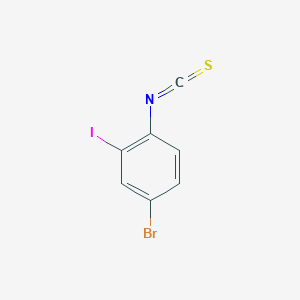
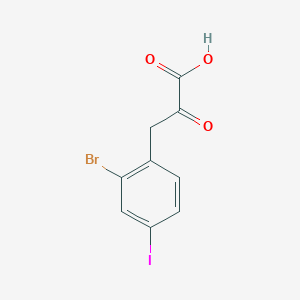
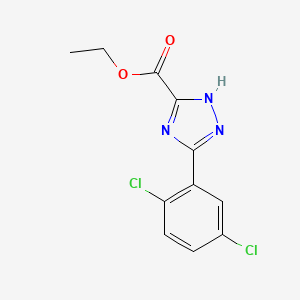
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)

![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)
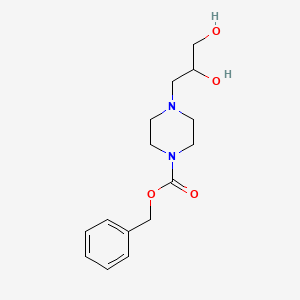
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)

